molecular formula C5H9N3 B1395990 1-ethyl-1H-imidazol-5-amine CAS No. 99979-67-6

1-ethyl-1H-imidazol-5-amine

Cat. No. B1395990
CAS RN: 99979-67-6
M. Wt: 111.15 g/mol
InChI Key: FRGOABOETDHPKC-UHFFFAOYSA-N
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Description

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

1-ethyl-1H-imidazol-5-amine has an estimated boiling point of 179.1 degrees Celsius and a melting point of 32.9 degrees Celsius. It has a density of 1.04 g/ml and is soluble in both water and ethanol.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activity

“1-ethyl-1H-imidazol-5-amine” derivatives have been synthesized and evaluated for their potential anti-inflammatory and antioxidant activities. These properties make them candidates for the development of new therapeutic agents aimed at treating conditions associated with inflammation and oxidative stress .

Synthesis of Substituted Imidazoles

Imidazole compounds, including those related to “1-ethyl-1H-imidazol-5-amine”, are key components in functional molecules used in various applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in chemical synthesis and potential everyday applications .

Antimicrobial Potential

Compounds containing the imidazole moiety have been synthesized and evaluated for their antimicrobial potential against common pathogens such as Staphylococcus aureus and Escherichia coli. This indicates that “1-ethyl-1H-imidazol-5-amine” could be utilized in the development of new antimicrobial agents .

Chemical Synthesis and Catalysis

Imidazole derivatives are involved in chemical synthesis protocols that produce various substituted imidazoles, which can be further used in catalysis or as building blocks for more complex molecules .

Development of Functionalized Imidazoles

Functionalized imidazoles, which could include derivatives of “1-ethyl-1H-imidazol-5-amine”, are accessible through novel synthesis protocols. These compounds have potential applications in various fields, including pharmaceuticals and materials science .

Mechanism of Action

Target of Action

1-Ethyl-1H-imidazol-5-amine is a derivative of the imidazole heterocyclic compound . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

For instance, some imidazoles displace His-tag proteins from nickel coordination in biochemical applications . The specific interactions of 1-ethyl-1H-imidazol-5-amine with its targets would depend on the specific biochemical context and the nature of the target molecules.

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes . The exact pathways affected by 1-ethyl-1H-imidazol-5-amine would depend on its specific targets and the biochemical context.

Safety and Hazards

1-ethyl-1H-imidazol-5-amine is classified as Acute Toxicity (Inhalation) Category 1, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, and Skin Corrosion/Irritation Category 2 .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . It is due to their versatility and utility in a number of these areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

3-ethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-7-3-5(8)6/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOABOETDHPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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